

# DQP1105: A Comparative Guide to its Efficacy in Animal Models of Neurological Disease

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## Compound of Interest

Compound Name: DQP1105

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**DQP1105** has emerged as a significant tool in neuroscience research due to its selective antagonism of NMDA receptors containing GluN2C and GluN2D subunits. This guide provides a comprehensive comparison of **DQP1105**'s efficacy in various animal models of disease, alongside available data for other relevant compounds. The information is intended to assist researchers in evaluating its potential for their own preclinical studies.

## Executive Summary

**DQP1105** is a potent and selective noncompetitive negative allosteric modulator (NAM) of NMDA receptors incorporating the GluN2C or GluN2D subunits. Research has demonstrated its efficacy in a preclinical model of epilepsy, specifically in a murine model of Tuberous Sclerosis Complex (TSC). While direct comparative in vivo efficacy data in a range of disease models is still emerging for **DQP1105** and its alternatives, this guide consolidates the current key findings to inform future research directions.

## Data Presentation: Efficacy of DQP1105 and Comparators

The following table summarizes the available quantitative data on the efficacy of **DQP1105** and other investigational GluN2C/D-selective NAMs in animal models of disease.

Compound	Animal Model	Disease	Key Efficacy Readout	Dosage	Route of Administration	Efficacy Results	Citation
DQP1105	Tsc1+/- mouse	Tuberous Sclerosis Complex (TSC)-induced Epilepsy	Reduction in spontaneous seizure frequency	28 mg/kg	Intraperitoneal (i.p.)	Significantly diminished seizure burden. [1]	[1]
(S)-(-)-2i	Tsc1+/- mouse	Tuberous Sclerosis Complex (TSC)-induced Epilepsy	Reduction in the number of epileptic events	Not specified in abstract	Not specified in abstract	Significantly reduced the number of epileptic events.	[2]
UBP141	6-hydroxydopamine (6-OHDA)-induced mouse model	Parkinson's Disease	Modulation of dopamine release	75 mg/kg	Intraperitoneal (i.p.)	Modulated tonic and phasic dopamine release in the striatum.	[1]
NAB-14	Not yet reported in a disease model	N/A	N/A	20 mg/kg (for PK study)	Oral (p.o.)	Demonstrates modest brain permeability in rats and	[3][4][5]

mice.[3]

[4]

Suggested to have the potential to cross the blood-brain barrier. [6]

UBP1700 Not yet reported in vivo N/A N/A N/A N/A

QNZ-46 Not yet reported in a disease model N/A N/A N/A N/A A known GluN2C/D-selective NAM. [7]

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

### DQP1105 in Tsc1+/- Mouse Model of Epilepsy

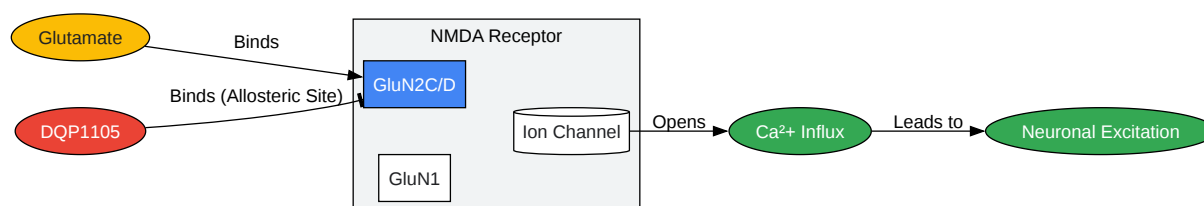
- **Animal Model:** Heterozygous Tsc1 knockout mice (Tsc1+/-) were used as a model for Tuberous Sclerosis Complex. These mice develop spontaneous seizures, particularly at early postnatal ages.[1][8]
- **Drug Administration:** **DQP1105** was administered via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[1]
- **Efficacy Evaluation:** Seizure activity was monitored using intracortical electroencephalography (EEG) recordings in head-restrained mice.[1] The frequency and duration of spontaneous seizures were quantified before and after drug administration to determine efficacy.[1]

## NAB-14 Pharmacokinetic Study

- Animal Models: The pharmacokinetic properties of NAB-14 were evaluated in both rats and mice.[3][4]
- Drug Administration: NAB-14 was administered orally (p.o.) at a dose of 20 mg/kg.[3]
- Outcome Measures: Systemic exposure and brain penetration were assessed by measuring the concentration of NAB-14 in plasma and brain tissue over time. The peak free concentration in the brain was determined to be 3.8 nM in rats and 3.2 nM in mice.[3][4]

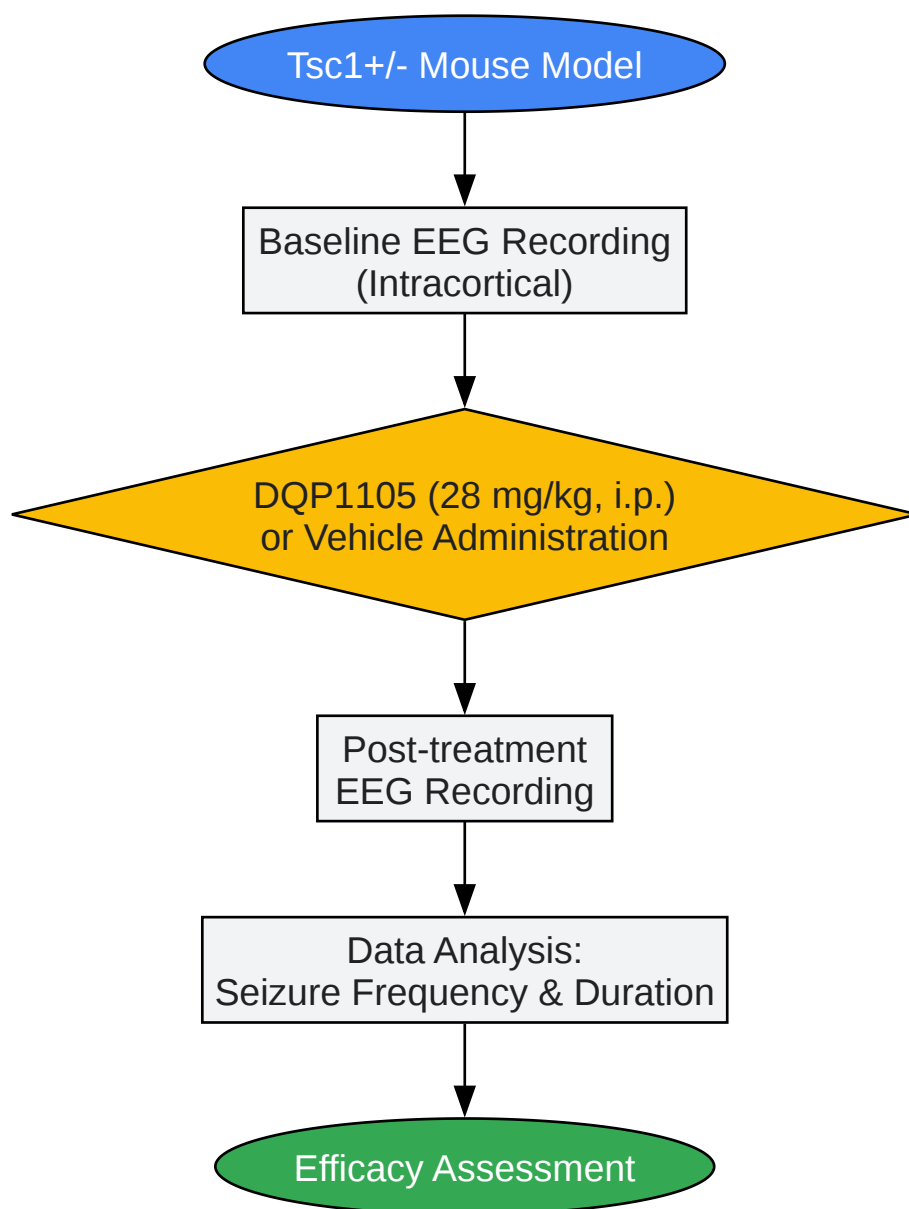
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.



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**Figure 1: DQP1105 Mechanism of Action.**



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